molecular formula C25H26N2O5S B3529226 ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3529226
M. Wt: 466.6 g/mol
InChI Key: MHVWNDOKGYBGRQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is a complex organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate typically involves a multi-step process:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 4-ethylphenylamine and phenylsulfonyl chloride to form N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine.

    Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate.

    Coupling Reaction: Finally, the ester is coupled with 2-aminobenzoic acid under conditions that facilitate amide bond formation, typically using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the sulfonyl group can yield a sulfide derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and ester groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
  • Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate

Uniqueness

Ethyl 2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-ethylphenyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

ethyl 2-[[2-[N-(benzenesulfonyl)-4-ethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-3-19-14-16-20(17-15-19)27(33(30,31)21-10-6-5-7-11-21)18-24(28)26-23-13-9-8-12-22(23)25(29)32-4-2/h5-17H,3-4,18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVWNDOKGYBGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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